

Application Notes: Acetyl Nitrate as a Mild Nitrating Agent for Fragile Compounds

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Compound of Interest

Compound Name: Acetyl nitrate

Cat. No.: B3343971

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Introduction

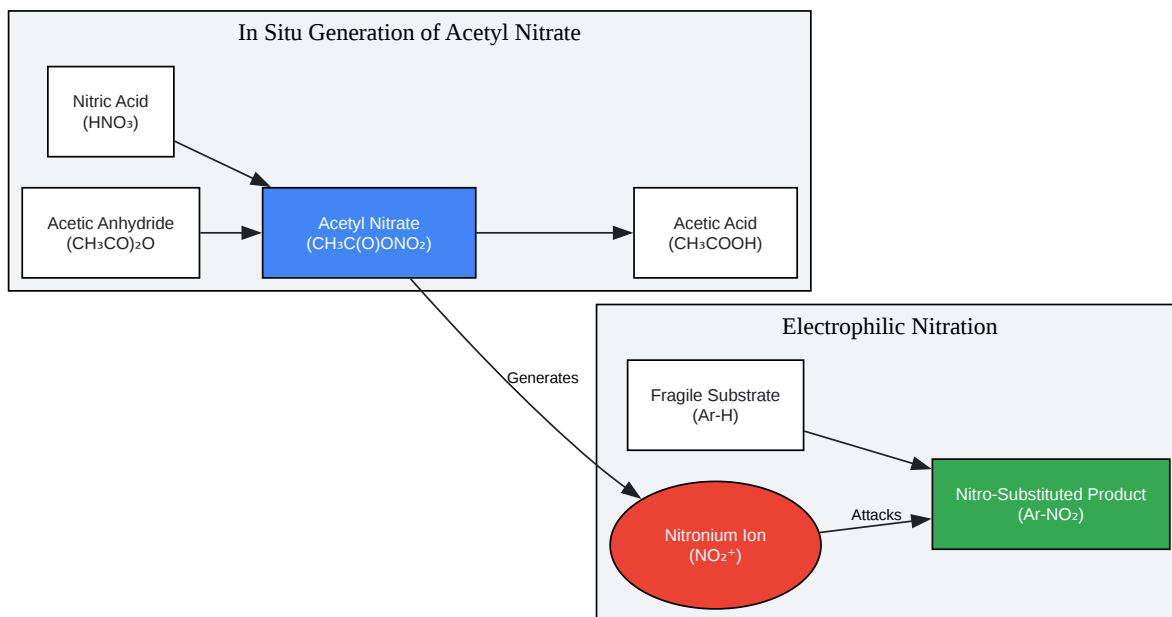
Acetyl nitrate ($\text{CH}_3\text{C}(\text{O})\text{ONO}_2$) is a mixed anhydride of nitric acid and acetic acid, utilized as a potent yet mild nitrating agent in organic synthesis.^{[1][2]} Its utility is particularly pronounced for the nitration of sensitive or fragile substrates that are susceptible to degradation, oxidation, or undesired side reactions under the harsh conditions of conventional nitrating mixtures like mixed nitric and sulfuric acids.^{[2][3][4]} This attribute makes it an invaluable reagent in the synthesis of pharmaceuticals, such as nitrofurans antimicrobials, and other specialty chemicals.^{[2][3][5]}

However, **acetyl nitrate** is a colorless, explosive liquid that is highly sensitive to heat and moisture, decomposing above 60°C .^{[1][3][5]} Due to its hazardous nature, it is almost exclusively generated in situ for immediate consumption, a practice that significantly enhances safety.^{[1][3]} Modern approaches increasingly favor the use of continuous flow chemistry for its generation and reaction, which minimizes the volume of the explosive intermediate at any given time, thereby offering superior temperature control and process safety.^{[3][4][6]}

Mechanism of Action

Acetyl nitrate is typically prepared in situ by the reaction of acetic anhydride with concentrated or fuming nitric acid.^[1] The reaction mixture equilibrates to form **acetyl nitrate** and acetic acid. In solution, **acetyl nitrate** can generate the nitronium ion (NO_2^+), which is the active electrophile in aromatic substitution reactions.^{[2][5]} The protonated form of **acetyl nitrate** may

also act as the electrophilic species in certain contexts.[2] The nitronium ion then attacks the electron-rich substrate to form the desired nitro-substituted product.



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*In situ generation of **acetyl nitrate** and subsequent nitration.*

Applications & Substrate Scope

Acetyl nitrate has demonstrated efficacy in the nitration of a diverse range of fragile compounds where traditional methods fail or provide poor yields. Its milder nature allows for greater functional group tolerance and selectivity.

- **Delicate Heterocycles:** A prime example is the nitration of furfural, a bio-based platform chemical with a fragile heteroaromatic ring.[3] Conventional nitrating agents often lead to decomposition, but in situ generated **acetyl nitrate**, particularly in a continuous flow setup,

provides the key intermediate 5-nitrofurfural in high yield.[3][6][7] This intermediate is crucial for synthesizing a class of antimicrobial drugs known as nitrofurans (e.g., Nifuroxazide, Nitrofurantoin).[2][3]

- **Activated Aromatic Compounds:** Phenols and anilines are highly activated systems that are prone to oxidation with strong nitrating agents. While direct nitration of aniline with mixed acid results in a mixture of isomers and oxidation products, protecting the amine via acetylation is a common strategy.[8][9] **Acetyl nitrate** can serve as a suitable nitrating agent for protected anilines, such as Boc-protected aminobenzenes, yielding mono- and dinitro products effectively.[10]
- **Substituted Ureas:** The selective dinitration of N,N'-dialkyl substituted ureas has been successfully achieved using **acetyl nitrate** in a continuous flow system.[4] This method provides only the dinitrated product, showcasing superior selectivity compared to mixed acid nitration which yields a mixture of mono- and dinitro-substituted products.[4]

Data Summary

The following table summarizes representative examples of nitration using **acetyl nitrate** on sensitive substrates.

Substrate	Reagents	Conditions	Product	Yield	Reference
Furfural	Acetic Anhydride, Fuming HNO ₃ , H ₂ SO ₄ (cat.)	Continuous Flow, 15 °C, 40s residence	5-Nitrofurfural	High	[3]
N,N'-dimethyl-urea	Acetic Anhydride, HNO ₃ , Acetic Acid	Batch, 15 °C	N,N'-dimethyl-N,N'-dinitro-urea	Quantitative	[4]
Boc-protected anilines	Acetic Anhydride, 100% HNO ₃	Batch	Mono- and dinitro-Boc-anilines	63% (2 steps)	[10]
Anisole	Acetic Anhydride, 100% HNO ₃	Batch	2,4-Dinitroanisole	82%	[10]

Experimental Protocols

Safety Precaution: **Acetyl nitrate** is explosive and should not be isolated. All procedures must be conducted behind a blast shield in a well-ventilated fume hood. Strict temperature control is critical.

Protocol 1: In Situ Generation and Nitration of N,N'-dimethyl-urea (Batch Process)

This protocol is adapted from the batch nitration of substituted ureas.[4]

Materials:

- Reaction calorimeter or jacketed reactor with overhead stirrer and temperature control.
- N,N'-dimethyl-urea
- Acetic Anhydride (Ac₂O)

- Acetic Acid (HAc)
- 100% Nitric Acid (HNO₃)
- Dichloromethane (CH₂Cl₂)
- 5% Sodium Carbonate solution
- Water-ice mixture

Procedure:

- Charge the reaction vessel with a mixture of acetic anhydride and acetic acid.
- Cool the mixture to 15 °C using a circulating bath.
- Begin vigorous stirring (e.g., 700 rpm).
- Add 100% nitric acid dropwise or via syringe pump over a set period, ensuring the temperature is strictly maintained at 15 °C. This step generates **acetyl nitrate** in situ.
- Once the nitric acid addition is complete, prepare a solution of N,N'-dimethyl-urea dissolved in acetic acid.
- Add the urea solution linearly to the **acetyl nitrate** mixture, again maintaining the temperature at 15 °C. The reaction is often feed-controlled and rapid.[4]
- After the addition is complete, allow the mixture to stir until no further heat is released, indicating reaction completion.
- Carefully pour the reaction mixture into a vigorously stirred water-ice mixture to quench the reaction.
- Extract the product with dichloromethane (3x).
- Combine the organic extracts and wash sequentially with water, 5% sodium carbonate solution, and finally water.

- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- Analyze the product composition using HPLC, FTIR, and NMR.

Protocol 2: Continuous Flow Generation and Nitration of Furfural

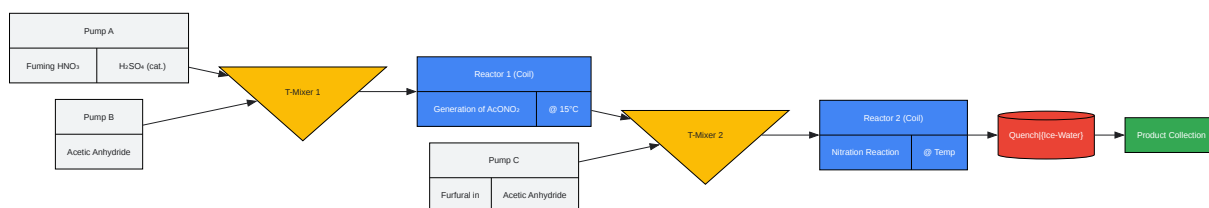
This protocol is based on the automated continuous flow synthesis of nitrofurfural.^{[3][11]} This method is preferred for safety and reproducibility.

Equipment:

- Syringe pumps or mass flow controllers for precise fluid delivery.
- T-mixing elements (PTFE or PFA).
- Capillary reactors (PTFE or PFA tubing) immersed in a cooling bath.
- Back pressure regulator.
- Automated quenching and collection system.

Reagent Streams:

- Stream A: Fuming nitric acid with a catalytic amount (e.g., 3 mol%) of concentrated sulfuric acid.
- Stream B: Neat acetic anhydride.
- Stream C: Furfural dissolved in a suitable solvent (e.g., acetic anhydride).



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